molecular formula C16H25NO B4721423 1-[3-(3,4-dimethylphenoxy)propyl]piperidine CAS No. 5363-65-5

1-[3-(3,4-dimethylphenoxy)propyl]piperidine

Cat. No. B4721423
CAS RN: 5363-65-5
M. Wt: 247.38 g/mol
InChI Key: JMDNTTQEAFPDQI-UHFFFAOYSA-N
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Description

1-[3-(3,4-dimethylphenoxy)propyl]piperidine, also known as DMPPP, is a chemical compound that belongs to the class of piperidine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The exact mechanism of action of 1-[3-(3,4-dimethylphenoxy)propyl]piperidine is not fully understood, but it is believed to involve the modulation of sigma-1 receptors and ion channels. By binding to sigma-1 receptors, 1-[3-(3,4-dimethylphenoxy)propyl]piperidine can enhance their activity and promote the release of neurotrophic factors, which can protect neurons from damage and promote their survival. 1-[3-(3,4-dimethylphenoxy)propyl]piperidine can also modulate the activity of ion channels, which can affect the excitability and plasticity of neurons.
Biochemical and Physiological Effects
1-[3-(3,4-dimethylphenoxy)propyl]piperidine has been shown to have various biochemical and physiological effects on the nervous system. It can increase the release of dopamine and acetylcholine in the brain, which can affect cognitive function and motor behavior. 1-[3-(3,4-dimethylphenoxy)propyl]piperidine can also modulate the activity of glutamate receptors, which are involved in learning and memory processes. In addition, 1-[3-(3,4-dimethylphenoxy)propyl]piperidine has been found to have neuroprotective effects against oxidative stress and excitotoxicity, which can contribute to neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-[3-(3,4-dimethylphenoxy)propyl]piperidine has several advantages for lab experiments, including its high affinity for sigma-1 receptors and its ability to modulate ion channels. It can be used to study the roles of these targets in various physiological and pathological conditions, such as neurodegenerative diseases and psychiatric disorders. However, 1-[3-(3,4-dimethylphenoxy)propyl]piperidine also has some limitations, such as its potential toxicity and its limited selectivity for sigma-1 receptors. Careful dose-response studies and selectivity assays are necessary to ensure the validity and reliability of the experimental results.

Future Directions

There are several future directions for the study of 1-[3-(3,4-dimethylphenoxy)propyl]piperidine and its potential applications in scientific research. One direction is to investigate the effects of 1-[3-(3,4-dimethylphenoxy)propyl]piperidine on different types of ion channels and receptors, and to explore its potential therapeutic uses in various neurological and psychiatric disorders. Another direction is to develop more selective and potent sigma-1 receptor ligands based on the structure of 1-[3-(3,4-dimethylphenoxy)propyl]piperidine, which can provide more insights into the physiological roles of sigma-1 receptors and their potential as drug targets. Overall, the study of 1-[3-(3,4-dimethylphenoxy)propyl]piperidine and its related compounds can contribute to the understanding of the complex mechanisms underlying nervous system function and dysfunction, and can lead to the development of novel therapies for neurological and psychiatric disorders.

Scientific Research Applications

1-[3-(3,4-dimethylphenoxy)propyl]piperidine has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have a high affinity for sigma-1 receptors, which are involved in the regulation of neurotransmitter release, neuronal excitability, and neuroprotection. 1-[3-(3,4-dimethylphenoxy)propyl]piperidine has also been found to modulate the activity of ion channels, such as voltage-gated potassium channels and N-methyl-D-aspartate (NMDA) receptors, which play important roles in synaptic transmission and plasticity.

properties

IUPAC Name

1-[3-(3,4-dimethylphenoxy)propyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-14-7-8-16(13-15(14)2)18-12-6-11-17-9-4-3-5-10-17/h7-8,13H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDNTTQEAFPDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCN2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366090
Record name 1-[3-(3,4-dimethylphenoxy)propyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5363-65-5
Record name 1-[3-(3,4-dimethylphenoxy)propyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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